

Navigating the Safety Landscape of TIGIT-Targeting Therapies: A Comparative Guide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of leading TIGIT-targeting antibodies currently in clinical development. As the landscape of cancer immunotherapy evolves, understanding the nuances of the safety and tolerability of these novel agents is paramount for advancing patient care.

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor on T cells and Natural Killer (NK) cells. Its blockade, often in combination with anti-PD-1/L1 therapies, aims to reinvigorate the anti-tumor immune response. This guide synthesizes publicly available clinical trial data for five prominent TIGIT antibodies: ociperlimab, tiragolumab, domvanalimab, vibostolimab, and etigilimab, focusing on their safety and tolerability.

Comparative Safety Profiles of TIGIT Antibodies

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for each TIGIT antibody. It is crucial to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, tumor types, and combination therapies.

Ociperlimab



Clinical Trial	Combinatio n Therapy	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs (%)	Serious TRAEs (%)	TRAEs Leading to Discontinua tion (%)
AdvanTIG- 105 (Phase 1)[1]	Tislelizumab	Fatigue, Diarrhea[2]	10.0%	10.0%[3]	One incident for each drug[3]
AdvanTIG- 204 (Phase 2)[4]	Tislelizumab + cCRT	Anemia, Nausea, Alopecia, Decreased WBC count	73.2% (Ociperlimab arm)	Not Reported	26.8% (Ociperlimab arm)

Tiragolumab

Clinical Trial	Combinatio n Therapy	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs (%)	Serious TRAEs (%)	TRAEs Leading to Discontinua tion (%)
CITYSCAPE (Phase 2)[5]	Atezolizumab	Pruritus, Rash, Decreased appetite, Cough, Anemia[6]	48%[5]	21%[7]	10%[5]
SKYSCRAPE R-02 (Phase 3)[7]	Atezolizumab + Chemotherap y	Anemia, Neutropenia, Alopecia, Pruritus[7]	69.4%[7]	Not Reported	5.0%[7]
Unnamed Phase 3 (NSCLC Consolidation)[8]	Atezolizumab	Not specified	13.8%[8]	11.5%[8]	Not Reported



Domvanalimab

Clinical Trial	Combinatio n Therapy	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs (%)	Serious TRAEs (%)	TRAEs Leading to Discontinua tion (%)
LIVERTI (Phase 2)[9]	Zimberelimab	Diarrhea, Rash/Pruritus , Fatigue, Nausea, Cough[9]	13.8%[9]	Not Reported	Dose delays or discontinuatio n in 3 patients[9]
ARC-10 (Phase 2)[10]	Zimberelimab	Not specified	21.1%[10]	Not Reported	10.5%[11]
EDGE- Gastric (Phase 2)[12]	Zimberelimab + Chemotherap y	Infusion- related reactions (mostly chemo- related)[12]	73% (any study drug), 15% (domvanalim ab/zimbereli mab)[13]	0% (related to domvanalima b/zimberelim ab)[13]	Not specified

Vibostolimab



Clinical Trial	Combinatio n Therapy	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs (%)	Serious TRAEs (%)	TRAEs Leading to Discontinua tion (%)
KEYVIBE- 001 (Phase 1)[14]	Pembrolizum ab	Pruritus, Hypoalbumin emia, Pyrexia, Rash, Fatigue[14]	15%[14]	Not Reported	Not Reported
KEYVIBE- 008 (Phase 3)[15]	Pembrolizum ab + Chemotherap y	Anemia, Neutropenia, Leukopenia, Alopecia, Thrombocyto penia, Nausea, Decreased appetite, Constipation, Fatigue, Asthenia, Rash, Pruritus[16]	66.8%[16]	Not Reported	11.8%[16]
Unnamed Phase 2 (Cervical Cancer)[17]	Pembrolizum ab	Rash, Increased lipase, Pruritus, Pyrexia, Fatigue[17]	18-29% (dose dependent) [17]	Not Reported	Not Reported

Etigilimab



Clinical Trial	Combinatio n Therapy	Most Common TRAEs (Any Grade)	Grade ≥3 TRAEs (%)	Serious TRAEs (%)	TRAEs Leading to Discontinua tion (%)
Phase 1a/b[18]	Monotherapy & Nivolumab	Rash, Nausea, Fatigue (Mono); Decreased appetite, Nausea, Rash (Combo)[18]	Six patients experienced Grade ≥3 TRAEs[18]	Not Reported	Not Reported
ACTIVATE (Phase 1b/2) [19]	Nivolumab	Skin reactions[19]	Two G3 TRAEs (immune- related diabetes mellitus and maculopapul ar rash)[20]	No treatment- related SAEs[20]	No treatment- related discontinuatio ns[20]

Experimental Protocols

The safety data presented above were primarily collected during Phase 1, 2, and 3 clinical trials. The general methodology for assessing safety in these trials involves:

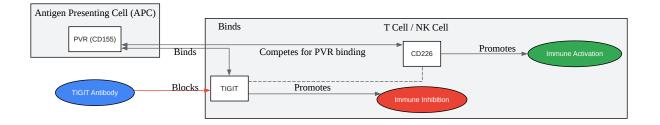
- Patient Monitoring: Regular monitoring of patients for any adverse events (AEs) through physical examinations, laboratory tests (hematology and clinical chemistry), and patientreported outcomes.
- AE Grading: Adverse events are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 1 events are mild, Grade 2 are moderate, Grade 3 are severe, Grade 4 are life-threatening, and Grade 5 results in death.



- Attribution: Investigators assess the relationship of each adverse event to the study drug(s),
 categorizing them as not related, unlikely, possibly, probably, or definitely related.
- Dose-Limiting Toxicities (DLTs): In Phase 1 dose-escalation studies, the primary objective is
 often to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose
 (RP2D). DLTs are specific, severe adverse events that occur within a predefined period and
 are considered unacceptable.
- Independent Data Monitoring Committees (DMCs): For late-stage trials, an independent DMC regularly reviews safety data to ensure patient safety and may recommend trial modifications or discontinuation if significant safety concerns arise.[15][21][22]

Visualizing Key Pathways and Processes

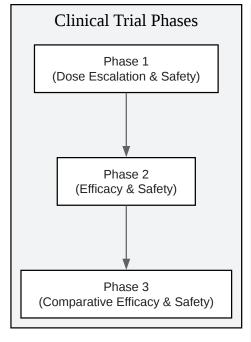
To further aid in the understanding of TIGIT-targeting therapies, the following diagrams illustrate the TIGIT signaling pathway and a typical clinical trial workflow for safety assessment.

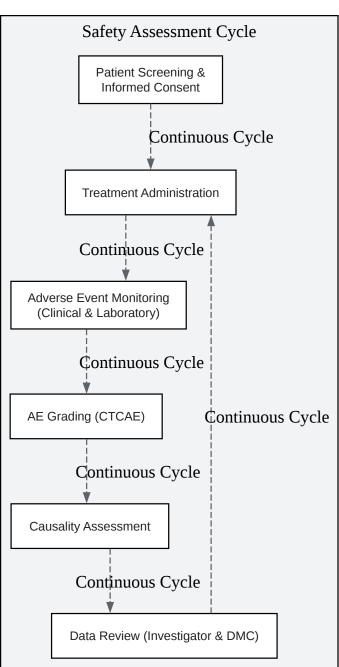


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Caption: The TIGIT signaling pathway on immune cells.







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Caption: A generalized workflow for safety assessment in clinical trials.



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